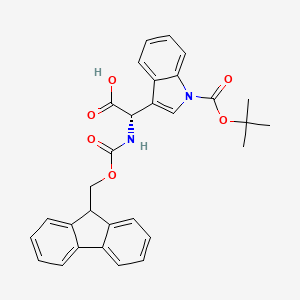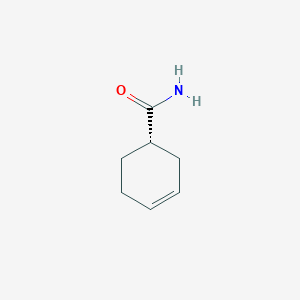
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of an indole ring substituted with a sulfonyl group and a carbaldehyde group
Métodos De Preparación
The synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylphenylsulfonyl chloride followed by a series of reactions to introduce the indole and carbaldehyde functionalities. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s reactivity and applications.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogenation catalysts, halogenating agents, and organometallic reagents.
Aplicaciones Científicas De Investigación
1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-((4-Methyl-3-nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:
1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine: This compound shares the sulfonyl and nitro groups but differs in the core structure, which affects its reactivity and applications.
1-((4-Methyl-3-nitrophenyl)sulfonyl)-3-nitro-5-nitroso-1,3,5-triazinane:
Propiedades
Fórmula molecular |
C16H12N2O5S |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
1-(4-methyl-3-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O5S/c1-11-6-7-13(8-16(11)18(20)21)24(22,23)17-9-12(10-19)14-4-2-3-5-15(14)17/h2-10H,1H3 |
Clave InChI |
XEGQDVDILIAHQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


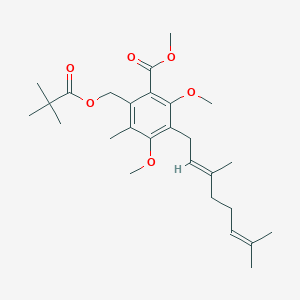
![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
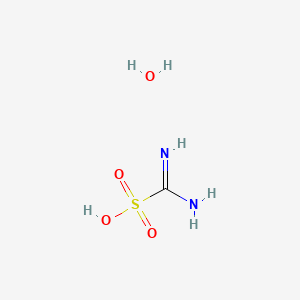
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
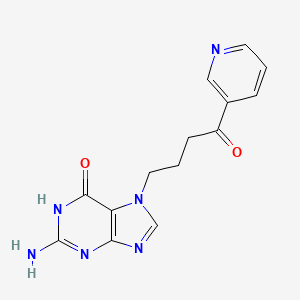

![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)
![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)


![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)
